molecular formula C21H18N2O4S B422945 3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

Cat. No.: B422945
M. Wt: 394.4g/mol
InChI Key: ZMUGRBGQUAXRFG-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is an organic compound with a complex structure that includes both hydrazinylidene and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves a multi-step process. The initial step often includes the formation of the hydrazinylidene intermediate, which is then reacted with a benzoate derivative under controlled conditions. Common reagents used in this synthesis include phenylsulfonyl chloride and hydrazine derivatives. The reaction conditions usually require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate
  • 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Uniqueness

3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is unique due to its specific functional groups and the resulting chemical properties

This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4g/mol

IUPAC Name

[3-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H18N2O4S/c1-16-10-12-18(13-11-16)21(24)27-19-7-5-6-17(14-19)15-22-23-28(25,26)20-8-3-2-4-9-20/h2-15,23H,1H3/b22-15+

InChI Key

ZMUGRBGQUAXRFG-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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